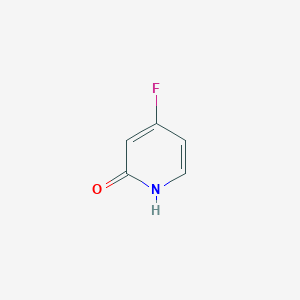

4-Fluoropyridin-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 361063. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRUCRGHYLPMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320546 | |

| Record name | 4-Fluoropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96530-75-5 | |

| Record name | 4-Fluoropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoropyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoropyridin-2-ol (CAS 96530-75-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoropyridin-2-ol (CAS 96530-75-5), a fluorinated pyridone derivative of increasing interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, spectral characteristics, and potential applications, offering a valuable resource for researchers in the field.

Physicochemical Properties

This compound, also known by its tautomeric name 4-Fluoro-2(1H)-pyridinone, is a solid at room temperature. Its fundamental properties are summarized in the table below. Due to its tautomeric nature, it can exist in both the pyridinol and pyridone forms, with the pyridone form generally being predominant in solution.

| Property | Value | Reference |

| CAS Number | 96530-75-5 | [1][][3] |

| Molecular Formula | C₅H₄FNO | [1][][3] |

| Molecular Weight | 113.09 g/mol | [1] |

| IUPAC Name | 4-fluoro-1H-pyridin-2-one | [] |

| Synonyms | This compound, 2-hydroxy-4-fluoropyridine, 4-Fluoro-2(1H)-pyridinone | [][3] |

| Melting Point | 143-152 °C (for the related 2-Fluoro-4-hydroxypyridine isomer) | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, a Gas Chromatography-Mass Spectrometry (GC-MS) record for its tautomer, 4-Fluoropyridin-2(1H)-one, is available on PubChem, providing valuable information for its identification.[1] Further experimental analysis is required to fully characterize its spectral properties.

Synthesis of this compound

A potential synthetic route to this compound involves the diazotization and fluorination of a corresponding aminopyridinol precursor. A general representation of this transformation is depicted below.

References

An In-Depth Technical Guide to 4-Fluoropyridin-2(1H)-one: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropyridin-2(1H)-one, a fluorinated derivative of the pyridinone scaffold, is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of parent molecules, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of 4-Fluoropyridin-2(1H)-one, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

4-Fluoropyridin-2(1H)-one possesses a pyridine ring system with a fluorine atom at the C4-position and a carbonyl group at the C2-position. It exists in tautomeric equilibrium with its aromatic hydroxypyridine form, 4-fluoro-2-hydroxypyridine, though the pyridone tautomer is generally favored in solution.

Table 1: Chemical and Physical Properties of 4-Fluoropyridin-2(1H)-one

| Property | Value | Reference |

| IUPAC Name | 4-fluoro-1H-pyridin-2-one | |

| Synonyms | 4-fluoro-2-pyridone, 4-fluoro-2-hydroxypyridine | |

| CAS Number | 96530-75-5 | |

| Molecular Formula | C₅H₄FNO | |

| Molecular Weight | 113.09 g/mol | |

| Appearance | White to pale cream powder/solid | [1] |

| Melting Point | 143.0-152.0 °C | [1] |

Synthesis of 4-Fluoropyridin-2(1H)-one

The synthesis of 4-fluoropyridin-2(1H)-ones can be achieved through various synthetic strategies. A notable and recent method involves a rhodium-catalyzed C-H annulation of acrylamides with 1-alkynyl triazenes, which serve as fluoroalkyne surrogates. This is followed by a one-pot treatment with a fluoride source.

Experimental Protocol: Regioselective Synthesis of 4-Fluoro-2-pyridones

This protocol is adapted from the general procedure described by Glorius and coworkers (2020) for the synthesis of 4-fluoro-2-pyridones.[2]

Materials:

-

Substituted acrylamide

-

1-Alkynyl triazene

-

[Rh(cod)Cl]₂ (catalyst)

-

AgSbF₆ (additive)

-

1,2-Dichloroethane (DCE) (solvent)

-

HF·pyridine (fluoride source)

Procedure:

-

To an oven-dried reaction vessel, add the acrylamide (1.0 equiv.), 1-alkynyl triazene (1.2 equiv.), [Rh(cod)Cl]₂ (5 mol %), and AgSbF₆ (20 mol %).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

-

Add anhydrous 1,2-dichloroethane (DCE) to the desired concentration.

-

Stir the reaction mixture at 60 °C for the appropriate time until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

In a fume hood, carefully add HF·pyridine (excess) to the reaction mixture.

-

Stir the mixture at room temperature for the specified duration to effect fluorination.

-

Quench the reaction by carefully adding it to a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoro-2-pyridone.

Caption: Synthetic workflow for 4-fluoro-2-pyridones.

Spectroscopic Characterization

The structural elucidation of 4-Fluoropyridin-2(1H)-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at the C3, C5, and C6 positions. The proton at C6, being adjacent to the nitrogen, would appear at the lowest field. The fluorine atom at C4 will cause characteristic splitting of the signals for the protons at C3 and C5 due to H-F coupling.

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms in the ring. The carbonyl carbon (C2) will resonate at the lowest field. The carbon attached to the fluorine (C4) will show a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal will be split by the neighboring protons at C3 and C5.

Table 2: Predicted NMR Data for 4-Fluoropyridin-2(1H)-one

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| H-3 | ~6.2 - 6.4 | dd | J(H-H), J(H-F) |

| H-5 | ~6.0 - 6.2 | dd | J(H-H), J(H-F) |

| H-6 | ~7.3 - 7.5 | d | J(H-H) |

| ¹³C | |||

| C-2 | ~160 - 165 | s | |

| C-3 | ~100 - 110 | d | J(C-F) |

| C-4 | ~165 - 175 | d | ¹J(C-F) |

| C-5 | ~95 - 105 | d | J(C-F) |

| C-6 | ~135 - 145 | s | |

| ¹⁹F | ~ -120 to -140 | m | J(F-H) |

Note: These are predicted values based on data for similar fluorinated pyridines and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluoropyridin-2(1H)-one will show characteristic absorption bands for the functional groups present.

Table 3: Expected IR Absorption Bands for 4-Fluoropyridin-2(1H)-one

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | C-H stretching (aromatic) |

| ~1650 | C=O stretching (amide) |

| ~1600, ~1470 | C=C stretching (aromatic) |

| ~1250 - 1000 | C-F stretching |

| ~850 - 750 | C-H bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the molecular formula. The fragmentation pattern can provide further structural information.

Expected Fragmentation:

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

-

Loss of CO: A common fragmentation pathway for pyridones is the loss of a neutral carbon monoxide molecule.

-

Loss of HF: Elimination of a hydrogen fluoride molecule is also a possibility.

Caption: Potential mass spectrometry fragmentation pathways.

Applications in Drug Development

Pyridinone-based structures are prevalent in a number of FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The introduction of a fluorine atom in the 4-position of the pyridinone ring can enhance these properties. 4-Fluoropyridin-2(1H)-one serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of fluorinated pyridones have been investigated as kinase inhibitors, which are a critical class of drugs in oncology.[4][5] The electron-withdrawing nature of the fluorine atom can influence the pKa of the pyridinone ring and its hydrogen bonding capabilities, which are crucial for binding to kinase hinge regions.

Conclusion

4-Fluoropyridin-2(1H)-one is a versatile heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a modern synthetic protocol, and a comprehensive analysis of its expected spectroscopic characteristics. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the fluorinated pyridinone scaffold. Further exploration of the biological activities of this core structure and its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. 2-Fluoro-4-hydroxypyridine, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

An In-depth Technical Guide to 4-Fluoropyridin-2-ol: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Fluoropyridin-2-ol. Due to prototropic tautomerism, this compound exists in equilibrium with its more stable keto form, 4-Fluoro-2-pyridone. This document will address both tautomers, presenting available quantitative data in structured tables, detailing experimental protocols for its synthesis, and discussing its chemical reactivity. The guide also includes a visualization of the tautomeric equilibrium.

Introduction

This compound, and its predominant tautomer 4-Fluoro-2-pyridone, are fluorinated heterocyclic compounds of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the pyridine ring can significantly alter the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive molecules. Understanding the fundamental properties and reactivity of this compound is crucial for its effective utilization in research and development. This guide aims to consolidate the available technical information on this compound and its pyridone tautomer.

Tautomerism

Pyridin-2-ol compounds exist in a tautomeric equilibrium with their corresponding 2-pyridone isomers. In the case of this compound, this equilibrium lies significantly towards the 4-Fluoro-2-pyridone form, which is generally more stable in both solid and solution phases. This preference for the keto form is a common feature of 2-hydroxypyridines.

Caption: Tautomeric equilibrium between this compound and 4-Fluoro-2-pyridone.

Physical and Chemical Properties

Quantitative data for this compound is often reported for its more stable tautomer, 4-Fluoro-2-pyridone. The available data is summarized in the tables below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄FNO | PubChem |

| Molecular Weight | 113.09 g/mol | PubChem |

| IUPAC Name | 4-fluoro-1H-pyridin-2-one | PubChem |

| Synonyms | This compound, 4-Fluoro-2-hydroxypyridine | PubChem |

| CAS Number | 96530-75-5 | PubChem |

Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | 146-149 °C | Data for the related 2-Fluoro-4-hydroxypyridine. | Thermo Scientific Alfa Aesar |

| Boiling Point | Not available | ||

| pKa | Not available | ||

| Solubility | Soluble in water and polar organic solvents. | General observation for hydroxypyridines. | |

| Appearance | White to off-white solid. | ChemicalBook |

Experimental Protocols

Synthesis of 4-Fluoro-2-pyridone

A common synthetic route to 4-Fluoro-2-pyridone involves the diazotization of 4-aminopyridin-2-one followed by fluorination.

Reaction Scheme:

Caption: Synthetic workflow for 4-Fluoro-2-pyridone.

Detailed Methodology:

-

Preparation of the Reaction Mixture: 4-aminopyridin-2-one (1.85 g, 16.8 mmol) is slowly added to a cooled (0 °C) solution of HF-pyridine complex (70%, 13.1 mL).

-

Cooling: The mixture is further cooled to -20 °C.

-

Addition of Base: Potassium tert-butoxide (3.0 mL, 25.2 mmol) is added slowly to the reaction mixture, which is then stirred at -20 °C for 30 minutes.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is kept for 2 hours.

-

Heating: The mixture is then heated at 60 °C for 1 hour.

-

Neutralization and Extraction: After cooling to 0 °C, the reaction is neutralized with sodium carbonate. The aqueous layer is extracted five times with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (dichloromethane/methanol: 95/5) to yield 4-fluoropyridin-2-one as a colorless solid (1.14 g, 60% yield).[1]

Chemical Reactivity

The chemical reactivity of this compound/4-Fluoro-2-pyridone is influenced by the interplay between the pyridine ring, the hydroxyl/keto group, and the electron-withdrawing fluorine atom.

-

Nucleophilicity: The pyridone tautomer possesses two potential nucleophilic sites: the nitrogen and the oxygen atoms. Alkylation and acylation reactions can occur at either of these positions depending on the reaction conditions (e.g., solvent, base, and electrophile).

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of the fluorine atom further deactivates the ring.

-

Nucleophilic Aromatic Substitution: The fluorine atom at the 4-position can be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles, although this is less common than for positions activated by a nitro group.

-

Reactions at the Carbonyl Group: The carbonyl group of the pyridone tautomer can undergo typical carbonyl reactions. For instance, it can act as a donor site in the formation of metal complexes.

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. However, based on the structures of the tautomers and data for related compounds, the following spectral characteristics can be anticipated.

Infrared (IR) Spectroscopy

-

This compound (Enol): A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

-

4-Fluoro-2-pyridone (Keto): A strong C=O stretching absorption is expected around 1640-1680 cm⁻¹. An N-H stretching band would be present in the 3000-3400 cm⁻¹ region. The C=C stretching bands would also be in the 1400-1600 cm⁻¹ range. The carbonyl frequency is a key indicator of the predominant tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show signals for the three protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the position of the fluorine atom and the tautomeric form. In the pyridone form, an N-H proton signal would also be present.

-

¹³C NMR: The spectrum would display five signals for the carbon atoms of the pyridine ring. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant. The chemical shift of the carbonyl carbon in the pyridone form would be significantly downfield.

-

¹⁹F NMR: A single resonance would be observed for the fluorine atom, with its chemical shift being characteristic of a fluorine attached to an aromatic ring.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 113. Fragmentation patterns would involve the loss of CO and other characteristic fragments of the pyridine ring.

Applications in Drug Development

While this compound itself is not a known drug, the 4-hydroxy-2-pyridone scaffold is a known pharmacophore. For example, compounds containing this moiety have been investigated as antibacterial agents that target DNA synthesis. The introduction of a fluorine atom can be a strategic modification to enhance the potency, selectivity, or pharmacokinetic profile of such compounds. Therefore, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a fluorinated heterocyclic compound that primarily exists as its more stable tautomer, 4-Fluoro-2-pyridone. While comprehensive experimental data on its physicochemical properties are not widely available, its synthesis and general reactivity can be understood from established chemical principles and data from related compounds. Its importance lies in its potential as a synthetic intermediate for the development of novel pharmaceuticals, leveraging the unique properties conferred by the fluorine substituent and the pyridone core. Further research to fully characterize this compound would be beneficial for its broader application in medicinal chemistry.

References

In-depth Technical Guide: Tautomerism of 4-Fluoropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-fluoropyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the 4-position significantly influences the electronic properties of the pyridone ring, thereby affecting the delicate balance between its tautomeric forms: the hydroxy form (4-fluoro-2-hydroxypyridine) and the keto form (4-fluoro-pyridin-2(1H)-one). Understanding this equilibrium is crucial for predicting molecular interactions, designing novel drug candidates, and controlling reaction pathways.

The Tautomeric Equilibrium

The tautomerism of this compound involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. This results in two distinct isomers in equilibrium: the aromatic 4-fluoro-2-hydroxypyridine and the non-aromatic but resonance-stabilized 4-fluoro-pyridin-2(1H)-one.

Caption: Tautomeric equilibrium between the hydroxy and keto forms of this compound.

The position of this equilibrium is dictated by several factors, including the electronic nature of the substituent (fluorine), the polarity and hydrogen-bonding capability of the solvent, and the temperature.

Quantitative Analysis of the Tautomeric Equilibrium

In the gas phase, computational studies on chloro-substituted 2-hydroxypyridines suggest that for 3- and 4-substituted isomers, there are comparable populations of both the hydroxy (lactim) and keto (lactam) tautomers.[1] The inductive effect of the electron-withdrawing fluorine atom is expected to modulate this equilibrium.[2]

The following tables summarize the expected tautomeric equilibrium constants (KT = [keto]/[hydroxy]) and relative energies of the tautomers for this compound in various environments, based on computational predictions and extrapolation from analogous compounds.

Table 1: Predicted Tautomeric Equilibrium Constants (KT) of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Predicted KT ([keto]/[hydroxy]) | Predominant Tautomer |

| Gas Phase | 1 | ~1 | Comparable |

| Cyclohexane | 2.0 | < 1 | Hydroxy |

| Chloroform | 4.8 | ~1 | Comparable |

| Acetonitrile | 37.5 | > 1 | Keto |

| Water | 80.1 | >> 1 | Keto |

Table 2: Predicted Relative Energies of this compound Tautomers

| Medium | Tautomer | Relative Energy (kcal/mol) |

| Gas Phase | Hydroxy | 0 |

| Keto | ~0.1 - 0.5 | |

| Water | Hydroxy | ~1.5 - 2.5 |

| Keto | 0 |

Experimental Protocols for Tautomerism Study

The determination of the tautomeric equilibrium of this compound can be achieved through various spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The protocol involves the acquisition of high-resolution 1H and 13C NMR spectra in different deuterated solvents.[4]

Methodology:

-

Sample Preparation: Prepare solutions of this compound of known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl3, (CD3)2SO, D2O).

-

1H NMR Spectroscopy: Acquire 1H NMR spectra for each sample. The chemical shifts of the protons on the pyridine ring will be distinct for the hydroxy and keto tautomers. The ratio of the tautomers can be determined by integrating the signals corresponding to specific protons in each form.

-

13C NMR Spectroscopy: Acquire 13C NMR spectra. The chemical shift of the carbon atom at the 2-position (C2) is particularly informative. In the hydroxy form, this carbon is attached to an oxygen and will have a chemical shift in the aromatic region. In the keto form, it is a carbonyl carbon and will resonate at a significantly downfield chemical shift. The relative intensities of these signals provide a direct measure of the tautomer ratio.

-

Data Analysis: The tautomeric equilibrium constant (KT) is calculated from the ratio of the integrated peak areas of the corresponding signals for the keto and hydroxy forms.

Caption: Workflow for NMR spectroscopic analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing the differences in the electronic absorption spectra of the two tautomers.[5][6]

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents covering a wide range of polarities.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Deconvolution: The absorption spectra of the hydroxy and keto forms will typically overlap. The individual contributions of each tautomer can be resolved using computational deconvolution methods or by comparing the spectra in solvents where one tautomer is known to be highly predominant. The hydroxy form is expected to have a λmax at a shorter wavelength compared to the more conjugated keto form.

-

Quantitative Analysis: The ratio of the tautomers can be determined from the absorbance at the λmax of each form, provided the molar extinction coefficients (ε) are known or can be estimated. The equilibrium constant KT can be calculated using the Beer-Lambert law.

Caption: Workflow for UV-Vis spectroscopic analysis of tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations provide a powerful means to predict the relative stabilities of tautomers and to support experimental findings.[2]

Methodology:

-

Structure Optimization: The geometries of both the 4-fluoro-2-hydroxypyridine and 4-fluoro-pyridin-2(1H)-one tautomers are optimized using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

-

Solvent Effects: The influence of the solvent can be modeled using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules in a microsolvation approach.

-

Thermodynamic Analysis: Frequency calculations are performed to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. The relative Gibbs free energies of the two tautomers are then used to calculate the theoretical equilibrium constant (KT = exp(-ΔG/RT)).

Caption: Workflow for computational analysis of tautomeric equilibrium.

Conclusion

The tautomeric equilibrium of this compound is a finely balanced interplay of electronic and environmental factors. While the keto form is generally favored in polar, protic solvents due to better solvation of its larger dipole moment, the hydroxy form can become significant or even predominant in non-polar environments and in the gas phase. The electron-withdrawing nature of the fluorine substituent at the 4-position subtly modulates this equilibrium. For drug development professionals, a thorough understanding and quantification of this tautomerism are essential, as the different tautomers will exhibit distinct physicochemical properties, including solubility, lipophilicity, and, most importantly, different binding interactions with biological targets. The experimental and computational protocols outlined in this guide provide a robust framework for the comprehensive characterization of the tautomeric behavior of this compound and related compounds.

References

- 1. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Spectroscopic Data of 4-Fluoropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoropyridin-2(1H)-one. Due to the limited availability of direct experimental spectra in public databases, this guide combines available mass spectrometry data with predicted nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. The predictions are based on the analysis of structurally related compounds, including 4-fluoropyridine and various substituted 2-pyridones.[1][2][3][4] Detailed experimental protocols for obtaining the spectroscopic data are also provided, along with visualizations of the experimental workflows.

Chemical Structure and Properties

-

IUPAC Name: 4-fluoro-1H-pyridin-2-one[5]

-

Synonyms: 4-Fluoropyridin-2-ol, 4-Fluoro-2-pyridone[5]

-

Molecular Formula: C₅H₄FNO[5]

-

Molecular Weight: 113.09 g/mol [5]

The molecule exists in a tautomeric equilibrium between the lactam (pyridinone) and lactim (pyridinol) forms, with the lactam form generally predominating in both solid and solution phases.[2]

Spectroscopic Data

The mass spectrum of 4-Fluoropyridin-2(1H)-one is available through the PubChem database. The key feature is the molecular ion peak, which confirms the compound's molecular weight.

Table 1: Mass Spectrometry Data for 4-Fluoropyridin-2(1H)-one [5]

| m/z (Relative Intensity) | Assignment |

| 113 | [M]⁺• |

2.2.1 ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The fluorine atom at the C4 position will cause characteristic splitting of the signals of adjacent protons.

Table 2: Predicted ¹H NMR Spectral Data for 4-Fluoropyridin-2(1H)-one

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constants (J, Hz) (Predicted) |

| H-3 | 6.0 - 6.2 | dd | ³J(H,H) ≈ 7-8, ⁴J(H,F) ≈ 2-3 |

| H-5 | 6.8 - 7.0 | dd | ³J(H,H) ≈ 7-8, ³J(H,F) ≈ 8-10 |

| H-6 | 7.2 - 7.4 | d | ³J(H,H) ≈ 7-8 |

| N-H | 10.0 - 12.0 | br s | - |

2.2.2 ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the ring. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

Table 3: Predicted ¹³C NMR Spectral Data for 4-Fluoropyridin-2(1H)-one

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constants (J, Hz) (Predicted) |

| C-2 | 160 - 165 | s | - |

| C-3 | 105 - 110 | d | ²J(C,F) ≈ 20-25 |

| C-4 | 165 - 170 | d | ¹J(C,F) ≈ 230-250 |

| C-5 | 115 - 120 | d | ²J(C,F) ≈ 20-25 |

| C-6 | 135 - 140 | d | ³J(C,F) ≈ 3-5 |

2.2.3 ¹⁹F NMR Spectroscopy (Predicted)

A single resonance is expected in the ¹⁹F NMR spectrum.

Table 4: Predicted ¹⁹F NMR Spectral Data for 4-Fluoropyridin-2(1H)-one

| Nucleus | Chemical Shift (δ, ppm) (Predicted vs. CFCl₃) | Multiplicity (Predicted) |

| F-4 | -110 to -130 | m |

The IR spectrum of 4-Fluoropyridin-2(1H)-one is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-F functional groups.

Table 5: Predicted IR Absorption Frequencies for 4-Fluoropyridin-2(1H)-one

| Wavenumber (cm⁻¹) (Predicted) | Vibration |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2800 - 3200 (broad) | N-H stretching (hydrogen-bonded) |

| 1650 - 1690 | C=O stretching (amide I) |

| 1600 - 1620 | C=C stretching |

| 1200 - 1250 | C-N stretching |

| 1100 - 1200 | C-F stretching |

Aromatic compounds like 4-Fluoropyridin-2(1H)-one typically exhibit absorption bands in the UV region due to π → π* transitions.

Table 6: Predicted UV-Vis Absorption Data for 4-Fluoropyridin-2(1H)-one

| Solvent | λmax (nm) (Predicted) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Predicted) |

| Ethanol | 230 - 240, 290 - 310 | 5,000 - 10,000, 3,000 - 7,000 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

A standard protocol for obtaining NMR spectra of fluorinated pyridinones is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of 4-Fluoropyridin-2(1H)-one in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

The residual solvent peak is used for chemical shift referencing.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically needed due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with or without proton decoupling.

-

Use an external reference standard such as CFCl₃ or a secondary standard.

-

The spectral width will depend on the chemical shift of the fluorine, but a range of -50 to -200 ppm is a reasonable starting point.

-

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 4-Fluoropyridin-2(1H)-one with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Sample Preparation:

-

Prepare a stock solution of 4-Fluoropyridin-2(1H)-one of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as ethanol or methanol.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbances in the range of 0.1-1.0.

-

-

Spectral Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent in both the sample and reference beams.

-

Record the absorption spectrum of each dilution over a range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λmax.

-

Conclusion

This technical guide provides a summary of the available and predicted spectroscopic data for 4-Fluoropyridin-2(1H)-one. While direct experimental data for all spectroscopic techniques are not widely published, the information presented here, based on related compounds and established spectroscopic principles, serves as a valuable resource for researchers, scientists, and drug development professionals. The detailed experimental protocols and workflow diagrams offer a practical guide for obtaining comprehensive spectroscopic characterization of this compound.

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Fluoropyridin-2(1H)-one | C5H4FNO | CID 338459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ivychem.com [ivychem.com]

Synthesis of 4-Fluoropyridine from 4-Aminopyridine: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of 4-fluoropyridine from 4-aminopyridine, primarily through the Balz-Schiemann reaction. This method is a cornerstone for the introduction of fluorine into aromatic systems and is particularly relevant for the preparation of fluoro-substituted pyridines, which are key intermediates in pharmaceutical and agrochemical research. While the direct synthesis of 4-Fluoropyridin-2-ol from 4-aminopyridine is not prominently described in the reviewed literature, the synthesis of 4-fluoropyridine is a well-documented and crucial first step from which further derivatization can be achieved.

The Balz-Schiemann reaction involves two main stages: the diazotization of a primary aromatic amine, in this case, 4-aminopyridine, to form a diazonium salt, followed by the thermal decomposition of this salt to yield the corresponding aryl fluoride.[1][2] This guide will detail the experimental protocols, present key quantitative data, and provide a visual representation of the synthetic workflow.

Core Synthesis Pathway: The Balz-Schiemann Reaction

The transformation of 4-aminopyridine to 4-fluoropyridine via the Balz-Schiemann reaction is a classical and effective method.[1] The reaction proceeds by converting the primary amine into a diazonium tetrafluoroborate intermediate, which upon heating, decomposes to the desired 4-fluoropyridine with the evolution of nitrogen gas and boron trifluoride.[3]

The overall reaction can be summarized as follows:

-

Diazotization: 4-Aminopyridine is treated with a diazotizing agent, typically sodium nitrite (NaNO₂), in the presence of a fluorine source like fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF) at low temperatures.[4][5] This step forms the 4-pyridyldiazonium salt.

-

Fluorination/Decomposition: The resulting diazonium salt is then decomposed, usually by heating, to yield 4-fluoropyridine.[3][4]

Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) which can lead to improved yields for certain substrates.[2] Another modification involves conducting the diazotization in liquid hydrogen fluoride, which can serve as both the reaction medium and the fluoride source.[2][5]

Experimental Protocols

Detailed experimental procedures are crucial for the successful and safe synthesis of 4-fluoropyridine. Below are protocols derived from the literature.

Protocol 1: Synthesis of 4-Fluoropyridine using HBF₄ [4]

-

Preparation of 4-pyridylammonium tetrafluoroborate: In a 200 mL two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF₄. Add 14.4 g (153 mmol) of 4-aminopyridine and dissolve by heating to 40 °C. Cool the solution to 5-7 °C using an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear.

-

Diazotization: Slowly add 12.0 g (174 mmol) of sodium nitrite to the suspension while maintaining the reaction temperature between 5-9 °C. The fine crystals will gradually dissolve as the diazotization proceeds, and the reaction mixture will turn into a pale yellow solution. Nitrogen evolution will be continuously observed.

-

Decomposition and Work-up: After the addition of sodium nitrite, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm up to 25 °C. Slowly add the reaction mixture to a solution of 30.0 g (357 mmol) of NaHCO₃ in 200 mL of water to neutralize the acid. During this addition, brown, gummy precipitates may form.

-

Extraction and Isolation: Remove the brown precipitates by decantation and filtration through cotton. Extract the filtrate with CH₂Cl₂ (2 x 200 mL). The product can be further purified by vacuum transfer, yielding pure 4-fluoropyridine.

Protocol 2: Synthesis of 4-Fluoropyridine using Anhydrous HF [5]

-

Reaction Setup: In a two-liter stainless steel reactor cooled to 1 °C, charge 400 g (20 moles) of anhydrous hydrogen fluoride.

-

Addition of Reactants: Add 94.1 g (1.0 mole) of 4-aminopyridine over a 30-minute period. Subsequently, add 84.0 g (1.2 moles) of sodium nitrite at 0-5 °C over a 30-minute period.

-

Decomposition: Decompose the formed 4-pyridyldiazonium fluoride at 30-50 °C for 1.5 hours, or until the cessation of gas evolution.

-

Neutralization and Extraction: Cool the reaction mixture to -10 °C and transfer it to a cold (10 °C) neutralization vessel containing 2 liters of 29% ammonium hydroxide and 1 liter of methylene chloride over 45 minutes, ensuring the final pH is 8.

-

Isolation: Separate the lower methylene chloride layer, dry it over silica gel, and filter. The 4-fluoropyridine can then be converted to a stable salt, for example, by passing hydrogen chloride gas through the solution to precipitate 4-fluoropyridine hydrochloride.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 4-fluoropyridine from 4-aminopyridine based on the described protocols.

Table 1: Reagent Quantities and Molar Ratios

| Reagent | Protocol 1 (HBF₄) | Protocol 2 (Anhydrous HF) |

| 4-Aminopyridine | 14.4 g (153 mmol) | 94.1 g (1.0 mole) |

| Fluorine Source | 42% aq. HBF₄ | 400 g (20 moles) Anhydrous HF |

| Diazotizing Agent | 12.0 g (174 mmol) NaNO₂ | 84.0 g (1.2 moles) NaNO₂ |

| Molar Ratio (Amine:NaNO₂) | 1 : 1.14 | 1 : 1.2 |

| Molar Ratio (Amine:HF) | - | 1 : 20 |

Table 2: Reaction Conditions and Yields

| Parameter | Protocol 1 (HBF₄) | Protocol 2 (Anhydrous HF) |

| Diazotization Temperature | 5-9 °C | 0-5 °C |

| Decomposition Temperature | Warm up to 25 °C | 30-50 °C |

| Reaction Time (Decomposition) | Not specified | 1.5 hours |

| Isolated Yield | 1.5 g (20%) | High yield (as stable salt) |

Logical Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of 4-fluoropyridine from 4-aminopyridine via the Balz-Schiemann reaction.

Caption: Experimental workflow for the synthesis of 4-fluoropyridine.

Safety Considerations

The synthesis of 4-fluoropyridine involves hazardous materials and potentially exothermic reactions.[4]

-

Anhydrous Hydrogen Fluoride (HF): HF is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The in-situ generation and decomposition are generally safer. The decomposition can be exothermic and lead to a runaway reaction if not properly controlled.[4]

-

4-Fluoropyridine: The product itself is unstable in water and can polymerize.[4] It should be handled and stored under anhydrous conditions.

This guide provides a comprehensive overview for the synthesis of 4-fluoropyridine from 4-aminopyridine. For researchers aiming to synthesize this compound, this intermediate provides a valuable starting point for subsequent hydroxylation or other functional group interconversions.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

The Emergence of 4-Fluoropyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoropyridin-2-ol, a fluorinated heterocyclic compound, holds a significant position in the landscape of medicinal chemistry and materials science. The introduction of a fluorine atom onto the pyridin-2-ol scaffold imparts unique physicochemical properties that modulate biological activity and reactivity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key characteristics of this compound, presenting data in a structured format for researchers and drug development professionals.

Discovery and Historical Context

While a singular, documented moment of "discovery" for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862.[1] However, the systematic exploration of fluorinated organic compounds, particularly aromatic and heterocyclic systems, gained significant momentum much later.

The development of fluorinated pyridines was driven by the quest for novel therapeutic agents and materials with enhanced properties. Early methods for producing fluoroaromatic compounds included diazotization-fluorination reactions, such as the Balz-Schiemann reaction, and halogen exchange (Halex) reactions.[1][2] The synthesis of the parent compound, 4-fluoropyridine, was first reported by Wibaut et al. in 1958.[2]

The synthesis of substituted fluoropyridines, including hydroxylated derivatives like this compound, represents a further step in the diversification of this class of compounds for various applications. The development of synthetic routes to access specific isomers, such as the title compound, has been crucial for exploring their structure-activity relationships in drug discovery and their utility as building blocks in organic synthesis.

Physicochemical Properties

This compound, also known as 4-fluoro-2(1H)-pyridinone, exists in tautomeric equilibrium between the keto and enol forms. The pyridinone form is generally considered to be the more stable tautomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 96530-75-5 | [3] |

| Molecular Formula | C₅H₄FNO | [3] |

| Molecular Weight | 113.09 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Synthesis of this compound

A key synthetic route to this compound involves the diazotization and fluorination of 4-aminopyridin-2-ol.

General Experimental Protocol

The following procedure is a representative method for the synthesis of 4-fluoropyridin-2-one from 4-aminopyridin-2-one[3]:

-

Reaction Setup: 4-aminopyridin-2-one (1.85 g, 16.8 mmol) is slowly added to a cooled solution of HF-pyridine complex (70%, 13.1 mL) at 0 °C.

-

Cooling and Reagent Addition: The mixture is further cooled to -20 °C. Potassium tert-butoxide (3.0 mL, 25.2 mmol) is then added slowly.

-

Reaction Progression: The reaction mixture is stirred at -20 °C for 30 minutes and then allowed to slowly warm to room temperature, where it is kept for 2 hours.

-

Heating: The reaction is subsequently heated at 60 °C for 1 hour.

-

Work-up: The mixture is cooled to 0 °C. Sodium carbonate (Na₂CO₃) is added for neutralization. The aqueous layer is extracted with ethyl acetate (5 times).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (dichloromethane/methanol: 95/5) to yield 4-fluoropyridin-2-one as a colorless solid (1.14 g, 60% yield).[3]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Tautomerism

This compound exhibits keto-enol tautomerism, existing as an equilibrium mixture of the pyridin-2-ol and pyridin-2(1H)-one forms.

Caption: Tautomeric equilibrium of this compound.

Applications and Biological Relevance

The incorporation of fluorine into organic molecules can significantly enhance their biological activity, metabolic stability, and binding affinity to target proteins.[4] Pyridine and 2-pyridone scaffolds are prevalent in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[5]

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas:

-

Medicinal Chemistry: As a fluorinated pyridone, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 2-pyridone moiety is a known pharmacophore found in various bioactive compounds.[6]

-

Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry. The unique properties conferred by the fluorine atom could be exploited in the design of new pesticides and herbicides.

-

Materials Science: Fluorinated organic compounds are of interest in materials science for their unique electronic and physical properties.

Conclusion

This compound is a fascinating molecule at the intersection of fluorine chemistry and heterocyclic chemistry. While its specific discovery is not marked by a singular event, its synthesis and study are a testament to the ongoing efforts to create novel fluorinated building blocks for a variety of scientific applications. The detailed synthetic protocols and physicochemical data presented in this guide are intended to facilitate further research and development involving this promising compound.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. 2-HYDROXY-4-FLUOROPYRIDINE | 96530-75-5 [chemicalbook.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies of 4-Fluoropyridin-2-ol stability

An In-depth Technical Guide on the Theoretical Stability of 4-Fluoropyridin-2-ol

This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of this compound, with a focus on its tautomeric equilibrium. Due to the limited availability of direct theoretical studies on this compound, this guide draws upon the extensive research conducted on its parent molecule, 2-hydroxypyridine, and discusses the anticipated effects of the fluorine substituent. This information is intended for researchers, scientists, and professionals in the field of drug development.

Tautomeric Equilibrium

This compound exists in a tautomeric equilibrium with its keto form, 4-Fluoro-1H-pyridin-2-one. This equilibrium is crucial as the two tautomers can exhibit different chemical and physical properties, which is of significant interest in medicinal chemistry. The stability of these tautomers is influenced by various factors, including intramolecular interactions, solvent effects, and the electronic nature of substituents.

The parent molecule, 2-hydroxypyridine, has been extensively studied, and it is known that the enol form (2-hydroxypyridine) is slightly more stable in the gas phase, while the keto form (2-pyridone) is favored in polar solvents.[1] The introduction of a fluorine atom at the 4-position is expected to influence this equilibrium due to its strong electron-withdrawing inductive effect.

Quantitative Data on Tautomer Stability

Table 1: Calculated Relative Energies of 2-Hydroxypyridine and 2-Pyridone Tautomers

| Computational Method | Basis Set | Medium | ΔE (kcal/mol)a | Favored Tautomer | Reference |

| CCSD(T) | aug-cc-pVDZ | Gas Phase | -0.7 | 2-Hydroxypyridine | [1] |

| B3LYP | 6-311++G | Gas Phase | -0.9 | 2-Hydroxypyridine | [1] |

| MP2 | 6-311++G | Gas Phase | -1.2 | 2-Hydroxypyridine | [1] |

| PCM-B3LYP | 6-311++G** | Water | +4.1 | 2-Pyridone | [1] |

a Relative energy of 2-pyridone with respect to 2-hydroxypyridine. A negative value indicates 2-hydroxypyridine is more stable.

Table 2: Selected Geometric Parameters of 2-Hydroxypyridine and 2-Pyridone (Gas Phase)

| Parameter | 2-Hydroxypyridine | 2-Pyridone |

| Bond Lengths (Å) | ||

| C2-O | 1.355 | 1.229 |

| C2-N | 1.353 | 1.429 |

| C2-C3 | 1.391 | 1.442 |

| **Bond Angles (°) ** | ||

| N-C2-O | 118.9 | 129.5 |

| C3-C2-N | 122.1 | 111.5 |

Data obtained from calculations at the CAM-B3LYP/aug-cc-pvdz level of theory.[1]

Experimental Protocols: Computational Methodologies

The theoretical investigation of the stability of molecules like this compound typically involves quantum chemical calculations. The following protocols are standard in the field for studying tautomeric equilibria.

Geometry Optimization and Vibrational Frequency Analysis

The first step in theoretical stability studies is to find the equilibrium geometries of the tautomers. This is achieved through geometry optimization calculations.

-

Level of Theory: Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost. The B3LYP functional is a popular choice. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed.

-

Basis Set: A flexible basis set is crucial for accurate results. Pople-style basis sets such as 6-311++G(d,p) or correlation-consistent basis sets like aug-cc-pVDZ are commonly used. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for describing non-covalent interactions and lone pairs.

-

Frequency Calculations: After geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

Relative Energy Calculations

Once the optimized geometries are obtained, single-point energy calculations are performed to determine the relative stability of the tautomers.

-

Gas Phase Energies: The electronic energies are corrected with the ZPVE to obtain the total energies at 0 K.

-

Solvent Effects: The influence of a solvent is often modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM). This approach treats the solvent as a continuous dielectric medium.

Transition State Search

To understand the kinetics of the tautomerization process, the transition state (TS) connecting the two tautomers is located.

-

TS Optimization: Methods like the Berny algorithm are used to find the saddle point on the potential energy surface corresponding to the TS.

-

TS Verification: A frequency calculation on the optimized TS geometry should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium of this compound can be visualized as a chemical reaction passing through a transition state.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 4-Fluoropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-Fluoropyridin-2-ol, a molecule of interest in medicinal chemistry and materials science. The pyridine scaffold is a cornerstone in drug design, and the introduction of fluorine and hydroxyl groups can significantly alter its electronic properties, reactivity, and biological activity.[1] This document outlines the theoretical framework and expected computational results for the structural, vibrational, and electronic properties of this compound, offering valuable insights for further research and development.

Core Concept: Tautomerism in this compound

A critical aspect of this compound is its existence as a pair of tautomers: the enol form (this compound) and the keto form (4-Fluoropyridin-2(1H)-one). Computational studies on the parent 2-hydroxypyridine/2-pyridone system have shown that while the enol form can be slightly more stable in the gas phase, the pyridone (keto) form is predominantly favored in condensed phases and the solid state.[2][3] This equilibrium is crucial as the two tautomers exhibit different chemical and physical properties, including hydrogen bonding capabilities and dipole moments, which directly impact their interaction with biological targets.[4][5] Therefore, all quantum chemical analyses must consider both tautomeric forms to provide a complete molecular picture.

Experimental and Computational Protocols

Computational Methodology

The data presented herein is based on a standard and widely accepted computational protocol employing Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.[6][7]

-

Software: Gaussian 09/16 suite is typically used for such calculations.[8]

-

Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven reliability in predicting the electronic and structural properties of organic molecules.[7][9]

-

Basis Set: The 6-311++G(d,p) basis set is employed to provide a good description of electron distribution, including polarization and diffuse functions, which are essential for systems with heteroatoms and potential hydrogen bonding.[2]

-

Geometry Optimization: All structures are optimized to a local minimum on the potential energy surface without any geometric constraints.[10]

-

Vibrational Frequency Calculation: Frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).[11][12]

-

NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts.[13]

-

Solvent Effects: Where relevant, solvent effects can be modeled using the Polarizable Continuum Model (PCM).

Experimental Workflow Visualization

The logical flow of a typical quantum chemical investigation for this molecule is outlined below.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization provides the most stable conformation of the molecule. Key structural parameters for both tautomers are predicted. The pyridone form is expected to exhibit a distinct C=O double bond and a longer C-N bond within the ring compared to the enol form.

Table 1: Predicted Geometrical Parameters

| Parameter | This compound (Enol) | 4-Fluoropyridin-2(1H)-one (Keto) |

|---|---|---|

| Bond Lengths (Å) | ||

| C2-O | ~1.35 | ~1.24 (C=O) |

| O-H | ~0.97 | - |

| N1-H | - | ~1.01 |

| C4-F | ~1.34 | ~1.35 |

| C2-N1 | ~1.31 | ~1.38 |

| C6-N1 | ~1.34 | ~1.36 |

| **Bond Angles (°) ** | ||

| C3-C2-O | ~118.0 | ~125.0 |

| C5-C4-F | ~119.5 | ~119.0 |

| C2-N1-C6 | ~120.0 | ~122.0 |

Note: These are representative values based on DFT calculations of similar heterocyclic systems.

Vibrational Analysis

Vibrational frequency analysis is crucial for interpreting experimental FT-IR and Raman spectra. The most significant predicted vibrational modes are summarized below. The keto form's spectrum will be dominated by a strong C=O stretching frequency, which is absent in the enol form. Conversely, the enol form will show characteristic O-H stretching and bending modes.

Table 2: Major Predicted Vibrational Frequencies (cm⁻¹)

| Assignment | This compound (Enol) | 4-Fluoropyridin-2(1H)-one (Keto) |

|---|---|---|

| N-H Stretch | - | ~3400-3500 |

| O-H Stretch | ~3600-3700 | - |

| C-H Stretch (Aromatic) | ~3050-3150 | ~3050-3150 |

| C=O Stretch | - | ~1650-1680 |

| C=C, C=N Stretch | ~1450-1620 | ~1450-1620 |

| O-H Bend | ~1200-1300 | - |

| C-F Stretch | ~1230-1270 | ~1230-1270 |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to better match experimental data.[14]

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) indicates the molecule's kinetic stability and chemical reactivity.[15] A smaller gap suggests the molecule is more polarizable and reactive.[16] For both tautomers, the HOMO is expected to have significant π-character distributed over the pyridine ring, while the LUMO will be a π* anti-bonding orbital. The presence of electronegative fluorine and oxygen atoms will lower the orbital energies compared to unsubstituted pyridine.

Table 3: Predicted Electronic Properties

| Parameter | This compound (Enol) | 4-Fluoropyridin-2(1H)-one (Keto) |

|---|---|---|

| HOMO Energy (eV) | ~ -6.8 | ~ -6.5 |

| LUMO Energy (eV) | ~ -1.5 | ~ -1.8 |

| Energy Gap (ΔE) (eV) | ~ 5.3 | ~ 4.7 |

Note: These are representative values. The keto form is predicted to be more reactive (smaller energy gap) due to the polar C=O bond.

The Molecular Electrostatic Potential (MEP) surface visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[17][18]

-

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atom, the oxygen atom, and the fluorine atom due to their high electronegativity.[19]

-

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive region is anticipated around the hydrogen atom of the hydroxyl (enol form) or amine (keto form) group.

-

Neutral Regions (Green): These areas represent regions of low electrostatic potential.

NMR Spectral Analysis

Calculated NMR chemical shifts are a powerful tool for structure elucidation and for validating experimental data.[20] The chemical shifts are highly sensitive to the electronic environment of each nucleus.

-

¹H NMR: The protons on the pyridine ring are expected to appear in the aromatic region (6.0-8.5 ppm). The position of the mobile proton (O-H vs. N-H) will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon attached to the fluorine (C4) will show a large C-F coupling constant. The chemical shift of the carbon attached to the oxygen (C2) will be significantly different between the two tautomers (~160 ppm for the enol C-O vs. ~170-180 ppm for the keto C=O).[21]

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm, relative to TMS)

| Carbon Atom | This compound (Enol) | 4-Fluoropyridin-2(1H)-one (Keto) |

|---|---|---|

| C2 | ~160 (d) | ~175 (d) |

| C3 | ~105 (d) | ~110 (d) |

| C4 | ~165 (d, ¹JCF ≈ 240 Hz) | ~162 (d, ¹JCF ≈ 240 Hz) |

| C5 | ~110 (d) | ~115 (d) |

| C6 | ~145 (d) | ~140 (d) |

Note: 'd' indicates a doublet due to C-H or C-F coupling. These are estimated values based on analogous structures.

Conclusion and Implications for Drug Development

Quantum chemical calculations provide a detailed, atomistic understanding of this compound and its more stable tautomer, 4-Fluoropyridin-2(1H)-one. The computational data regarding optimized geometry, vibrational spectra, electronic properties, and NMR shifts serve as a powerful predictive tool for researchers. Understanding the tautomeric equilibrium, charge distribution (MEP), and frontier orbitals (HOMO-LUMO) is paramount for rational drug design. This theoretical blueprint can guide the synthesis of novel derivatives and help predict their reactivity, stability, and potential interactions with biological macromolecules, ultimately accelerating the drug discovery and development process.

References

- 1. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. ORCA Input Library - Geometry optimizations [sites.google.com]

- 7. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 8. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. gaussian.com [gaussian.com]

- 12. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 13. researchgate.net [researchgate.net]

- 14. ijrpc.com [ijrpc.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. emerginginvestigators.org [emerginginvestigators.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 21. spectrabase.com [spectrabase.com]

Solubility Profile of 4-Fluoropyridin-2-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoropyridin-2-ol (CAS No. 96530-75-5), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust experimental framework for researchers to determine its solubility in various organic solvents.

Introduction

This compound, also known as 4-fluoro-2-hydroxypyridine or its tautomeric form 4-fluoropyridin-2(1H)-one, is a heterocyclic organic compound. Understanding its solubility is critical for a range of applications, including reaction kinetics, purification, formulation, and drug delivery system design. This guide outlines a standardized experimental protocol for determining the solubility of this compound and provides qualitative context based on the known properties of structurally related molecules.

Physicochemical Properties

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | Capable of hydrogen bonding with the hydroxyl group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Dipole-dipole interactions with the polar pyridone ring. |

| Non-Polar | Hexane, Toluene | Low | "Like dissolves like" principle suggests poor interaction. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the respective solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution.

-

Data Presentation

The quantitative solubility data should be compiled into a clear and structured table for easy comparison.

Table 2: Example Data Table for Solubility of this compound at 25 °C

| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently scarce in the public domain, this technical guide provides researchers with a robust and reliable experimental protocol to determine this crucial physicochemical parameter. The provided workflow and data presentation structure offer a standardized approach to generating high-quality, comparable solubility data, which is essential for advancing research and development in the pharmaceutical and agrochemical industries.

Methodological & Application

Synthesis of 4-Fluoropyridin-2-ol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Fluoropyridin-2-ol and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors in oncology.

Application Notes

This compound, which exists in tautomeric equilibrium with 4-fluoro-2(1H)-pyridinone, is a key heterocyclic building block in the design of targeted therapeutics. The presence and position of the fluorine atom can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability, making these derivatives attractive for drug discovery programs.

Key Applications in Drug Development:

Derivatives of the this compound scaffold have been investigated as potent inhibitors of several protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. These include:

-

c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is a known driver in various human cancers, promoting tumor growth, invasion, and metastasis.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR-2 is a critical target for anti-cancer therapies aimed at disrupting tumor blood supply.

-

FLT3 (FMS-like Tyrosine Kinase 3): Mutations in FLT3 are among the most common genetic alterations in acute myeloid leukemia (AML), making it a prime target for therapeutic intervention.

The 4-fluorophenoxy pyridine core, which can be accessed from this compound, has been a key structural motif in the development of dual c-Met/VEGFR-2 and FLT3 inhibitors.

Synthetic Schemes and Protocols

A reliable synthetic route to this compound derivatives commences with commercially available starting materials, proceeding through key intermediates such as 2-amino-4-fluoropyridine. The overall synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-fluoropyridine

This protocol is adapted from established procedures for the halogen exchange reaction of 2-amino-4-chloropyridine.[1]

Materials:

-

2-Amino-4-chloropyridine

-